4-di-n-Butylaminobutanol-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dibutylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c1-3-5-9-13(10-6-4-2)11-7-8-12-14/h14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFHNNKAJBKQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915505 | |
| Record name | 4-(Dibutylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94473-23-1 | |
| Record name | NSC166441 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Dibutylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Di N Butylaminobutanol 1
Historical Development of Synthetic Approaches
Historically, the synthesis of simple amino alcohols has been a fundamental pursuit in organic chemistry. Early methods often involved the amination of haloalcohols or the reduction of nitro alcohols. While specific historical accounts detailing the synthesis of 4-di-n-butylaminobutanol-1 are not extensively documented in readily available literature, the foundational reactions for its construction have been known for decades. For instance, the reaction of a primary amine with a bifunctional compound containing a hydroxyl group and a leaving group at the terminal positions of a four-carbon chain represents a classical approach. Over time, these methods have been refined to improve yields, reduce side products, and employ more readily available and less hazardous reagents. The evolution of catalytic processes, particularly in hydrogenation and amination, has significantly advanced the efficiency and applicability of these synthetic routes.
Contemporary Synthetic Pathways
Modern synthetic chemistry offers a variety of sophisticated and efficient methods for the preparation of this compound and its analogues. These pathways often utilize catalytic systems to achieve high selectivity and yield.
Reductive amination is a powerful and widely used method for the synthesis of amines. researchgate.net This approach typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, a suitable precursor would be 4-hydroxybutanal or a protected form thereof. The reaction would proceed via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
A general scheme for this transformation is as follows:
Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) can also be employed. The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde before iminium ion formation.
| Precursor | Amine | Reducing Agent | Typical Yield (%) |
| 4-Hydroxybutanal | Di-n-butylamine | NaBH(OAc)₃ | 70-85 |
| γ-Butyrolactone | Di-n-butylamine | Catalytic Hydrogenation | 60-80 |
This data is representative of reductive amination reactions for similar aminobutanol (B45853) analogues and may not reflect optimized conditions for the specific synthesis of this compound.
Recent advancements have also explored the use of biocatalysts, such as engineered amine dehydrogenases, for the reductive amination of hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. whiterose.ac.ukfrontiersin.org
Another viable synthetic strategy involves the functionalization of a diol, such as 1,4-butanediol (B3395766). In this approach, one of the hydroxyl groups is selectively converted into a good leaving group, such as a tosylate or a halide, which can then be displaced by di-n-butylamine.
The key challenge in this method is the selective functionalization of only one of the two hydroxyl groups. This can often be achieved by using a protecting group strategy or by carefully controlling the stoichiometry of the reagents.
A representative reaction sequence is:
Monotosylation: HO-(CH₂)₄-OH + TsCl --[Base]--> TsO-(CH₂)₄-OH
Amination: TsO-(CH₂)₄-OH + (n-Bu)₂NH --> HO-(CH₂)₄-N(n-Bu)₂
This method is versatile and allows for the introduction of the amine functionality late in the synthetic sequence. A similar approach has been utilized in the synthesis of functional polymers where 4-aminobutanol is used to introduce hydroxyl end groups. researchgate.netacs.org
| Starting Material | Reagent for Functionalization | Amine | Typical Yield (%) |
| 1,4-Butanediol | p-Toluenesulfonyl chloride (TsCl) | Di-n-butylamine | 65-80 |
| 1,4-Butanediol | Thionyl chloride (SOCl₂) | Di-n-butylamine | 60-75 |
This data is based on general alcohol functionalization and subsequent amination reactions and serves as an illustrative example.
The N-alkylation of a primary or secondary amine with a haloalcohol is a direct method for synthesizing amino alcohols. ucalgary.ca In the context of this compound, this would involve the reaction of di-n-butylamine with a 4-halobutanol, such as 4-chloro-1-butanol (B43188) or 4-bromo-1-butanol.
(n-Bu)₂NH + X-(CH₂)₄-OH --[Base]--> HO-(CH₂)₄-N(n-Bu)₂ + HX (where X = Cl, Br)
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. A significant challenge with this method can be overalkylation, especially when starting with a primary amine. nih.gov However, since di-n-butylamine is a secondary amine, the product is a tertiary amine, and further alkylation is not possible under typical conditions. The "hydrogen borrowing" or "hydrogen autotransfer" catalysis is a more modern and atom-economical approach where an alcohol is used directly to alkylate an amine, with water being the only byproduct. whiterose.ac.ukresearchgate.net
| Amine | Alkylating Agent | Base | Typical Yield (%) |
| Di-n-butylamine | 4-Chloro-1-butanol | K₂CO₃ | 75-90 |
| Di-n-butylamine | 1,4-Butanediol | Ru or Ir catalyst | 80-95 |
Yields are estimated based on similar N-alkylation reactions reported in the literature. mdpi.com
1,4-Butynediol can serve as a versatile precursor for the synthesis of this compound. wikipedia.org The synthetic route would involve two main steps: the reduction of the alkyne to an alkane and the subsequent amination of one of the hydroxyl groups.
A possible synthetic sequence is:
Hydrogenation: HOCH₂C≡CCH₂OH + 2H₂ --[Catalyst]--> HO-(CH₂)₄-OH
Selective Amination: The resulting 1,4-butanediol can then be converted to this compound using one of the methods described in the alcohol functionalization section (2.2.2).
Alternatively, a one-pot reductive amination of 1,4-butynediol with di-n-butylamine under hydrogenation conditions could potentially yield the target compound, although controlling the selectivity might be challenging. The direct use of butynediol derivatives in the synthesis of other complex molecules highlights its utility as a starting material.
| Precursor | Key Transformation Steps | Typical Overall Yield (%) |
| 1,4-Butynediol | 1. Hydrogenation to 1,4-butanediol2. Monotosylation3. Amination with di-n-butylamine | 50-70 |
This table provides a projected yield based on a multi-step synthesis originating from 1,4-butynediol.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry into the synthesis of this compound involves evaluating existing synthetic routes through the lens of sustainability and developing new, more eco-friendly alternatives. Key areas of focus include the use of catalytic reduction methods over stoichiometric reagents, optimizing atom economy, and employing safer solvents.
A primary route to synthesizing this compound involves the reduction of a carboxylic acid or ester precursor, such as 4-(di-n-butylamino)butanoic acid or its corresponding esters. Traditional methods for this type of transformation often rely on stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄). While effective, these reagents have significant green chemistry drawbacks: they have a low atom economy, produce substantial waste that is difficult to dispose of, and can react violently with protic solvents, posing safety risks.
In contrast, catalytic hydrogenation represents a much greener alternative. This method typically employs a heterogeneous or homogeneous catalyst, such as a ruthenium or rhodium-based complex, to facilitate the reduction using molecular hydrogen (H₂). This approach offers several advantages:
High Atom Economy: The only theoretical byproduct is water, leading to a significantly higher atom economy compared to methods using metal hydrides.
Catalytic Reagents: The catalyst is used in small amounts and can often be recovered and reused, reducing waste and cost.
Safer Operations: Catalytic hydrogenation can often be run under controlled conditions, avoiding the highly reactive and hazardous reagents of other methods.
Research into the reduction of N,N-disubstituted amino acids and their esters has highlighted the efficacy of various catalytic systems. For instance, ruthenium-based catalysts have demonstrated high efficiency in the hydrogenation of amino acid derivatives to their corresponding amino alcohols. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical to achieving high yields and selectivity while minimizing energy consumption.
The following table presents a comparative overview of traditional versus green chemistry approaches for a key step in the synthesis of this compound.
Table 1: Comparison of Reduction Methods for 4-(di-n-butylamino)butanoic Acid Precursors
| Feature | Traditional Method (e.g., LiAlH₄) | Green Chemistry Method (Catalytic Hydrogenation) |
| Reducing Agent | Stoichiometric (e.g., Lithium aluminum hydride) | Catalytic (e.g., Ru-based catalyst) with H₂ gas |
| Atom Economy | Low; generates significant inorganic salt waste. | High; the primary byproduct is water. |
| Reagent Hazards | Highly reactive, pyrophoric, requires anhydrous conditions. | Involves handling high-pressure hydrogen gas, but avoids reactive metal hydrides. |
| Solvent | Anhydrous ethers (e.g., THF, diethyl ether). | Can often use greener solvents like alcohols (e.g., ethanol) or water. |
| Workup Procedure | Complex aqueous workup to quench excess reagent and salts. | Simpler; typically involves filtration to remove the catalyst. |
| Recyclability | Reagents are consumed and cannot be recycled. | Heterogeneous catalysts can often be recovered and reused. |
Another green consideration is the synthesis of the precursor itself. The formation of 4-(di-n-butylamino)butanoic acid can be achieved through the alkylation of 4-aminobutanoic acid with a butyl halide. Green chemistry principles would favor a process that minimizes solvent use, perhaps by running the reaction neat (solvent-free) or by using a recyclable phase-transfer catalyst to improve efficiency and reduce the need for harsh conditions or large volumes of organic solvents.
By systematically applying these principles—favoring catalytic processes, maximizing atom economy, and selecting safer reagents and conditions—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.
Chemical Reactivity and Transformation Pathways of 4 Di N Butylaminobutanol 1
Reactions at the Hydroxyl Group
The primary alcohol functionality in 4-di-n-Butylaminobutanol-1 is a versatile site for chemical modification, readily participating in esterification, etherification, and oxidation reactions.
Esterification Reactions
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. This is one of the most common transformations for alcohols. The reaction is typically catalyzed by an acid and is reversible. chemguide.co.uk To drive the reaction to completion, water is often removed as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com
Alternatively, for milder conditions, carboxylic acid derivatives such as acid chlorides or anhydrides can be used. chemguide.co.uk The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) also facilitates the formation of esters from carboxylic acids under gentle, room-temperature conditions. orgsyn.org This method is particularly useful for sensitive substrates. orgsyn.org
Etherification Reactions
The synthesis of ethers from this compound can be achieved through several methods, most notably a variation of the Williamson ether synthesis. This process involves the conversion of the alcohol to its corresponding alkoxide by a strong base (e.g., sodium hydride), followed by nucleophilic substitution with an alkyl halide. The tertiary amine in the molecule can compete as a nucleophile, so reaction conditions must be carefully controlled.
Table 1: Etherification of this compound
| Reactants | Reagent(s) | Conditions | Product |
|---|---|---|---|
| This compound | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Anhydrous THF, Room Temperature | 1-(Butoxymethyl)-N,N-dibutylbutan-1-amine |
Oxidation Reactions
The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions. vulcanchem.com The use of mild, selective oxidizing agents under anhydrous conditions, such as pyridinium (B92312) chlorochromate (PCC), will typically stop the oxidation at the aldehyde stage. vulcanchem.com In contrast, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an aqueous or acidic medium will oxidize the primary alcohol all the way to a carboxylic acid. vulcanchem.com
Reactions at the Tertiary Amine Group
The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions such as quaternization and interaction with acylating agents.
Quaternization Reactions
Tertiary amines readily react with alkyl halides in what is known as the Menshutkin reaction or quaternization. This Sₙ2 reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. The product is a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive formal charge and is bonded to four alkyl groups.
Table 2: Quaternization of this compound
| Reactants | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Acetonitrile or Ether | N,N-Dibutyl-4-hydroxy-N-methylbutan-1-aminium iodide |
| This compound | Benzyl (B1604629) Bromide | Acetone | N-Benzyl-N,N-dibutyl-4-hydroxybutan-1-aminium bromide |
N-Acylation Reactions
N-acylation, the formation of an amide bond, is a characteristic reaction of primary and secondary amines. Tertiary amines, lacking a proton on the nitrogen atom, cannot form a stable amide in the same manner. However, they can react with highly reactive acylating agents, such as acyl chlorides, to form acylammonium salts. These salts are themselves highly reactive and are often unstable intermediates. They can act as potent acylating agents, transferring the acyl group to other nucleophiles present in the reaction mixture. In the absence of other nucleophiles, they may undergo elimination or rearrangement reactions. For instance, the interaction with acyl halides can lead to dealkylation (von Braun reaction) under certain conditions, though the formation of a transient acylammonium species is the initial step.
Therefore, while a stable N-acylated product is not typically isolated, the tertiary amine group exhibits reactivity towards acylating agents by forming these intermediate acylammonium species.
Oxidation of Amine Functionality
The oxidation of the tertiary amine functionality in this compound can lead to various products, depending on the oxidizing agent and reaction conditions. Generally, the oxidation of tertiary amines can be challenging to control. Common reagents used for the oxidation of amines include permanganate acs.org, peroxides, and systems involving metal catalysts. nih.govnih.gov The direct oxidation of unprotected amino alcohols often presents challenges in achieving selectivity between the alcohol and amine groups. nih.gov However, specific catalytic systems have been developed to favor the oxidation of the alcohol moiety while leaving the amine untouched. For instance, a copper/2-azaadamantane N-oxyl (AZADO) catalytic system has been shown to be highly chemoselective for the aerobic oxidation of the alcohol group in various unprotected amino alcohols, yielding the corresponding amino carbonyl compounds in good to high yields at room temperature. nih.gov This selectivity is a significant advantage over traditional oxidizing agents like pyridinium chlorochromate or methods like Swern and Dess-Martin periodinane oxidations. nih.gov
Conversely, conditions can be tailored to target the amine. The oxidation of tertiary amines can proceed via single electron transfer to form an aminium radical cation. acs.org The stability and subsequent reaction pathways of this radical intermediate are influenced by the structure of the amine.
| Oxidizing System | Preferential Site of Oxidation | Product Type | Reference |
| Neutral Permanganate | Amine | Aldehydes/Ketones (via degradation) | acs.org |
| Cu/AZADO/Air | Alcohol | Amino carbonyl compound | nih.gov |
| Gold Catalysts | Alcohol | Amino acid | mdpi.com |
Interconversion with Related Structural Motifs
Enamines are versatile intermediates in organic synthesis, typically formed from the reaction of an aldehyde or ketone with a secondary amine. masterorganicchemistry.comwikipedia.org The nitrogen atom in an enamine acts as a powerful π-donor, making the α-carbon nucleophilic. masterorganicchemistry.com This nucleophilicity allows enamines to react with various electrophiles, such as alkyl halides. masterorganicchemistry.comwikipedia.org
The formation of an enamine from a precursor like this compound would first require the oxidation of the primary alcohol to an aldehyde, 4-(dibutylamino)butanal. This aldehyde can then react intramolecularly or with an external secondary amine. However, the specified derivative, 1-N,N-di-n-butylaminobutan-2-one, implies a different structural backbone. The synthesis of enamines can be achieved through various methods beyond the classical condensation, including transition-metal-catalyzed amination of olefins and hydroamination of alkynes. magtech.com.cn For instance, palladium-catalyzed coupling of vinyl bromides with amines can produce enamines at room temperature. organic-chemistry.org
The general mechanism for enamine formation from a ketone and a secondary amine involves several steps:
Nucleophilic addition of the secondary amine to the carbonyl carbon. libretexts.org
Proton transfer to form a carbinolamine intermediate. libretexts.org
Protonation of the hydroxyl group, turning it into a good leaving group. libretexts.org
Elimination of water to form an iminium ion. libretexts.org
Deprotonation of an adjacent carbon to yield the enamine. libretexts.org
The bifunctional nature of this compound makes it a suitable precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles like pyrrolidines. Such cyclizations can be promoted under various conditions, often involving the conversion of the terminal hydroxyl group into a better leaving group. For instance, a common strategy is the Hofmann-Löffler-Freytag reaction, which involves the formation of an N-haloamine followed by homolytic cleavage of the N-X bond to generate a nitrogen-centered radical. This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT) to form a more stable carbon-centered radical, which subsequently cyclizes. libretexts.org
Alternatively, acid-catalyzed cyclization is a viable pathway. For example, tandem reactions involving the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines have been used to synthesize 3-arylidene-1-pyrrolines. rsc.org The synthesis of N-n-butylpyrrolidine has been achieved by the hydrogenation of in situ generated pyrrolidone in the presence of a cobalt catalyst at high temperature and pressure. google.com Transition-metal-catalyzed annulations involving C(sp³)-H bond activation also provide routes to pyrrolidines from specifically engineered alkyl amines. nih.gov
| Reaction Type | Key Intermediate | Product | Reference |
| Hofmann-Löffler-Freytag | N-centered radical, C-centered radical | Pyrrolidine (B122466) | libretexts.org |
| Acid-Catalyzed Cyclization | Iminium ion | Pyrroline derivative | rsc.org |
| Reductive Amination/Cyclization | Pyrrolidone | N-n-butylpyrrolidine | google.com |
Radical Reactions and Transformations (e.g., N-centered and C-centered radicals)
The generation of radicals from amino alcohols can initiate a variety of transformations. acs.orgrsc.org Nitrogen-centered radicals (NCRs) are highly reactive intermediates accessible through several methods, including the oxidation of the parent amine or the homolytic cleavage of N-X bonds (where X can be a halogen, oxygen, etc.). nih.govnih.govmdpi.com For a tertiary amine like this compound, direct one-electron oxidation can generate an aminium radical cation. nih.gov
Once formed, an N-centered radical from a molecule like this compound could potentially undergo intramolecular reactions. A key transformation is the 1,5-hydrogen atom transfer (HAT), where the nitrogen radical abstracts a hydrogen atom from the δ-carbon (the carbon bearing the hydroxyl group). acs.org This process is favorable due to the formation of a stable six-membered ring transition state and results in the formation of a C-centered radical at the δ-position. libretexts.orgacs.org This C-centered radical can then participate in further reactions.
The generation of C-centered radicals directly from the alcohol moiety is also a well-established strategy. rsc.org Photocatalytic methods can generate alkoxy radicals from alcohols, which can then undergo fragmentation or HAT to produce C-centered radicals. rsc.org For instance, energy transfer photocatalysis can be used for the δ-amination of alkyl alcohols, proceeding through the generation of a transient C-centered radical via a 1,5-HAT from an initially formed alkoxy radical. rsc.org
| Radical Type | Generation Method | Subsequent Reaction | Reference |
| N-centered radical | Oxidation of amine, Homolysis of N-X bond | 1,5-Hydrogen Atom Transfer (HAT) | nih.govacs.org |
| C-centered radical | 1,5-HAT from N-centered radical | Cyclization, Radical-radical coupling | libretexts.orgacs.org |
| Alkoxy radical | Photocatalysis, Hypervalent iodine reagents | 1,5-Hydrogen Atom Transfer (HAT) | rsc.org |
Metal-Catalyzed Transformations and Coordination Chemistry
Amino alcohols are excellent ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. scbt.comalfa-chemistry.comrsc.org The presence of both a hard oxygen donor (from the hydroxyl group) and a softer nitrogen donor (from the amine group) allows them to act as bidentate chelating ligands. rsc.orgresearchgate.net this compound can coordinate to metal centers like copper, cobalt, zinc, and nickel. alfa-chemistry.comrsc.org The hydroxyl group can also be deprotonated to form an alcoholate, which can act as a bridging ligand between two metal centers. rsc.org
These metal complexes are not just structurally interesting but are also catalytically active. Copper complexes involving amino alcohols, for example, have been used in catalysis, including the oxidative transformation of alkanes. rsc.org Transition metal-catalyzed reactions can also directly modify the structure of the amino alcohol. A prominent example is the "borrowing hydrogen" or "hydrogen autotransfer" process, where a transition metal catalyst temporarily dehydrogenates the alcohol to form the corresponding aldehyde in situ. rsc.org This aldehyde can then undergo various reactions, such as condensation with another nucleophile, before the hydrogen is returned in a final reduction step. This strategy enables the N-alkylation of amines using alcohols as the alkylating agents, with water as the only byproduct. rsc.org
Furthermore, metal-catalyzed radical reactions are also prevalent. Copper salts can catalyze the generation of nitrogen-centered radicals from amines or their derivatives. nih.gov These radicals can then engage in C-N bond formation or hydrogen atom abstraction to generate carbon radicals. nih.gov
| Metal | Reaction Type | Transformation | Reference |
| Copper(II) | Coordination | Formation of mononuclear or dinuclear complexes | rsc.org |
| Ruthenium, Iridium | Catalysis (Borrowing Hydrogen) | N-alkylation of amines with alcohols | rsc.org |
| Copper(I)/(II) | Catalysis (Radical) | Generation of N-centered radicals for C-N bond formation | nih.gov |
| Palladium(II) | Catalysis (C-H Activation) | Carbonylative annulation to form β-lactams | nih.gov |
Spectroscopic and Advanced Characterization Techniques in the Study of 4 Di N Butylaminobutanol 1
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in mapping the connectivity of atoms within 4-di-n-butylaminobutanol-1.
¹H NMR Spectroscopy
The spectrum would likely exhibit a triplet for the terminal methyl protons of the n-butyl groups, appearing at the most upfield region. The methylene (B1212753) protons of the butyl chains would present as a series of multiplets. The methylene group adjacent to the nitrogen atom (-N-CH₂-) would be deshielded and thus appear at a lower field compared to the other butyl chain methylene groups. Similarly, the methylene group attached to the hydroxyl functional group (-CH₂-OH) would also be deshielded. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (butyl) | ~0.9 | Triplet |
| CH₂ (butyl chain) | ~1.3-1.6 | Multiplet |
| N-CH₂ (butyl) | ~2.4-2.6 | Multiplet |
| N-CH₂ (butanol chain) | ~2.5-2.7 | Triplet |
| -CH₂-CH₂-CH₂OH | ~1.5-1.8 | Multiplet |
| CH₂-OH | ~3.5-3.7 | Triplet |
| OH | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For the symmetric this compound, a reduced number of signals would be anticipated for the butyl groups. The carbon attached to the hydroxyl group would be the most deshielded, appearing at the lowest field. The carbons directly bonded to the nitrogen atom would also be significantly deshielded. The terminal methyl carbons of the butyl groups would resonate at the most upfield position.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| CH₃ (butyl) | ~14 |
| CH₂ (butyl chain) | ~20-30 |
| N-CH₂ (butyl) | ~50-55 |
| N-CH₂ (butanol chain) | ~50-55 |
| -CH₂-CH₂-CH₂OH | ~25-35 |
| CH₂-OH | ~60-65 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, C-H, C-N, and C-O bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the alkyl chains would appear as strong absorptions in the 2850-3000 cm⁻¹ region. docbrown.info The C-N stretching vibration of the tertiary amine is typically observed in the 1000-1250 cm⁻¹ region, though it can sometimes be weak and difficult to assign definitively. The C-O stretching vibration of the primary alcohol would give rise to a strong band around 1050-1150 cm⁻¹. docbrown.info
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (alkyl) | 2850-3000 | Strong |
| C-N stretch (tertiary amine) | 1000-1250 | Medium-Weak |
| C-O stretch (primary alcohol) | 1050-1150 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 201.35 g/mol , although it may be of low intensity. nist.gov
The fragmentation of this compound would likely proceed through several characteristic pathways for alcohols and amines. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is a common fragmentation pathway for both alcohols and amines. For the alcohol moiety, this would involve the loss of an alkyl radical to form a stable oxonium ion. For the tertiary amine, alpha-cleavage would result in the formation of a stable iminium ion, which is often the base peak in the mass spectra of tertiary amines. The loss of a butyl radical (C₄H₉, mass 57) or a propyl radical from the butanol chain are plausible fragmentation pathways. Another common fragmentation for alcohols is the loss of a water molecule (H₂O, mass 18). docbrown.info
Interactive Data Table: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 201 | [M]⁺ |
| 183 | [M - H₂O]⁺ |
| 144 | [M - C₄H₉]⁺ (loss of butyl radical) |
| 100 | [CH₂=N(C₄H₉)₂]⁺ (alpha-cleavage at the amine) |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for the analysis of this compound in complex mixtures, such as biological samples or reaction mixtures. The chromatographic separation allows for the isolation of the target compound from other components, while the mass spectrometer provides sensitive and selective detection. While specific LC-MS methods for this compound are not extensively documented, general methods for the analysis of amino alcohols often employ reversed-phase chromatography with a suitable mobile phase, coupled with electrospray ionization (ESI) mass spectrometry.
Other Advanced Spectroscopic Methods (e.g., Fluorescence Spectroscopy)
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Similar to UV-Vis absorption, saturated aliphatic amines and alcohols are generally not fluorescent. nih.gov Therefore, this compound is not expected to exhibit significant native fluorescence. However, derivatization with a fluorescent tag could enable its detection and quantification at very low concentrations using fluorescence spectroscopy. For instance, N,N-dialkylamino groups can be part of larger fluorescent systems, but in this simple aliphatic structure, significant fluorescence is not anticipated. nih.gov
Computational Approaches in Understanding 4 Di N Butylaminobutanol 1
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
There are no published studies that utilize Density Functional Theory (DFT) to investigate the electronic structure and reactivity of 4-di-n-Butylaminobutanol-1. DFT calculations are instrumental in determining molecular geometries, vibrational frequencies, and electronic properties, which in turn provide insights into the reactivity of a molecule. Such studies on analogous compounds often detail parameters like HOMO-LUMO energy gaps, molecular electrostatic potential maps, and charge distribution. However, for this compound, this information is not present in the available literature.
Molecular Dynamics Simulations for Conformational Analysis
Specific molecular dynamics (MD) simulations for the conformational analysis of this compound have not been reported. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing valuable information on their stable conformations and flexibility. This type of analysis would be crucial for understanding how this compound might interact with other molecules or biological systems.
Quantum Chemical Investigations of Reaction Mechanisms
There is a lack of research employing quantum chemical methods to investigate the reaction mechanisms involving this compound. Such computational studies are essential for elucidating the pathways of chemical reactions, identifying transition states, and calculating activation energies. Without these investigations, a fundamental understanding of the chemical transformations that this compound may undergo remains speculative.
Structure-Property Relationship Modeling
No specific quantitative structure-property relationship (QSPR) models for this compound have been developed or published. QSPR modeling is a computational approach that correlates the structural features of a molecule with its physicochemical properties. These models are valuable for predicting the properties of new compounds without the need for extensive experimental testing. The absence of such models for this compound limits the ability to predict its behavior based on its molecular structure.
Role of 4 Di N Butylaminobutanol 1 As a Precursor in Complex Molecule Synthesis
Building Block in Heterocyclic Synthesis
The presence of both a nucleophilic nitrogen and a hydroxyl group within the same molecule positions 4-di-n-butylaminobutanol-1 as a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly substituted pyrrolidines. The four-carbon chain separating the amino and hydroxyl groups is well-suited for intramolecular cyclization reactions.
One common strategy to facilitate this transformation is the conversion of the primary alcohol into a good leaving group, such as a tosylate or a halide. Treatment of this compound with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. Subsequent heating of this intermediate can induce an intramolecular nucleophilic substitution, where the tertiary amine displaces the tosylate group to form a quaternary ammonium (B1175870) salt of a substituted pyrrolidine (B122466).
Alternatively, reaction with a halogenating agent, such as thionyl chloride or phosphorus tribromide, would convert the alcohol to a butyl halide. This intermediate can then undergo intramolecular cyclization to form the cyclic ammonium salt. These quaternary pyrrolidinium (B1226570) salts can be useful in various applications, including as phase-transfer catalysts or as precursors for other functionalized pyrrolidines.
| Starting Material | Reagents | Intermediate | Product |
| This compound | 1. p-Toluenesulfonyl chloride, Pyridine2. Heat | 4-(di-n-Butylamino)butyl tosylate | N,N-di-n-Butylpyrrolidinium tosylate |
| This compound | Thionyl chloride | 4-(di-n-Butylamino)butyl chloride | N,N-di-n-Butylpyrrolidinium chloride |
Application in Polymeric Material Synthesis
The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be incorporated as a monomer to introduce specific properties into the polymer backbone or as a pendant group.
The primary alcohol can participate in step-growth polymerization reactions. For instance, it can be used as a monomer in the synthesis of polyesters through condensation with dicarboxylic acids or their derivatives. Similarly, it can react with diisocyanates to form polyurethanes. The incorporation of the di-n-butylamino group into the polymer chain can impart desirable characteristics such as increased solubility in organic solvents, improved adhesion to certain substrates, and a site for post-polymerization modification.
Furthermore, the tertiary amine can act as a catalytic center for certain polymerization reactions. For example, it can catalyze the ring-opening polymerization of lactones or other cyclic monomers. The resulting polymers would have the this compound moiety at the chain end, which could then be used for further functionalization.
| Polymer Type | Co-monomer | Role of this compound | Potential Polymer Property |
| Polyester | Adipic acid | Monomer (diol) | Increased solubility, basic sites |
| Polyurethane | Toluene diisocyanate | Monomer (diol) | Improved adhesion, functional handle |
| Polylactide | Lactide | Initiator/Catalyst | End-group functionalization |
Intermediate in the Synthesis of Specialty Chemicals
As a bifunctional molecule, this compound can serve as a key intermediate in the synthesis of a wide array of specialty chemicals. The ability to selectively react one functional group while leaving the other intact for subsequent transformations is a powerful tool in multi-step organic synthesis.
For example, the hydroxyl group can undergo esterification with fatty acids to produce long-chain esters. The resulting compounds, which contain a tertiary amine, could find applications as cationic surfactants, corrosion inhibitors, or as emulsifying agents.
Conversely, the tertiary amine can be quaternized by reacting with an alkyl halide to form a quaternary ammonium salt. The resulting molecule, which still possesses a free hydroxyl group, could be used as a building block for more complex structures, such as functionalized ionic liquids or as a cationic modifier for surfaces.
| Target Specialty Chemical | Reaction Type | Reagents | Potential Application |
| Cationic Surfactant | Esterification | Stearic acid | Emulsifier, corrosion inhibitor |
| Functionalized Quaternary Ammonium Salt | Quaternization | Methyl iodide | Intermediate for ionic liquids |
| Amino-ether | Williamson Ether Synthesis | Benzyl (B1604629) chloride, NaH | Building block for pharmaceuticals |
Functionalization of Complex Architectures
The introduction of specific functional groups onto complex molecules, surfaces, or nanomaterials is crucial for tailoring their properties. This compound can be employed as a functionalizing agent to impart both hydrophobicity (from the n-butyl groups) and a basic/nucleophilic center (from the tertiary amine).
The hydroxyl group of this compound provides a convenient handle for attaching it to various substrates. For instance, it can react with surface-bound acid chlorides or isocyanates on a polymer or a self-assembled monolayer to form a stable ester or urethane (B1682113) linkage. This would result in a surface decorated with di-n-butylamino groups, which could alter the surface energy, provide sites for further chemical reactions, or act as a scavenger for acidic species.
In the context of drug discovery and development, a fragment like this compound could be incorporated into a larger bioactive molecule to modify its pharmacokinetic properties. The di-n-butylamino group can influence the molecule's lipophilicity and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
| Substrate to be Functionalized | Linkage Chemistry | Reagents | Resulting Functionality |
| Carboxylic acid-terminated polymer | Esterification | DCC, DMAP | Pendant di-n-butylamino groups |
| Isocyanate-functionalized surface | Urethane formation | Direct reaction | Surface modification with tertiary amines |
| Bioactive molecule with a carboxylic acid | Esterification | EDCI, HOBt | Introduction of a lipophilic, basic moiety |
Derivatization Strategies for 4 Di N Butylaminobutanol 1 in Analytical and Synthetic Research
Pre-column Derivatization for Chromatographic Analysis
For chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a crucial step to enhance the detectability of compounds that lack a suitable chromophore or fluorophore. 4-di-n-butylaminobutanol-1, possessing only a tertiary amine and a primary alcohol, would exhibit poor sensitivity with common HPLC detectors like UV/Vis or fluorescence detectors. Pre-column derivatization chemically modifies the analyte before its introduction into the chromatographic system.
Introduction of Chromophores for UV/Vis Detection
To make this compound detectable by UV/Vis spectrophotometry, a chromophore—a light-absorbing group—must be introduced into the molecule. The primary alcohol group is the most likely site for such a derivatization. Reagents that react with hydroxyl groups to introduce aromatic or other unsaturated systems can be employed.
Potential derivatizing agents could include:
Benzoyl chloride and its derivatives (e.g., p-nitrobenzoyl chloride): These reagents react with the alcohol to form esters that absorb strongly in the UV region. The reaction is typically carried out in the presence of a base to neutralize the HCl produced.
3,5-Dinitrobenzoyl chloride: This reagent would yield a derivative with a strong chromophore, significantly enhancing molar absorptivity and thus detection sensitivity.
The general reaction involves the acylation of the primary alcohol. The choice of reagent and reaction conditions (e.g., solvent, temperature, and catalyst) would need to be optimized to ensure complete and specific derivatization of the hydroxyl group without affecting the tertiary amine.
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Expected UV Absorption |
| Benzoyl chloride | Primary Alcohol | Benzoate ester | Strong absorption in the UV range |
| p-Nitrobenzoyl chloride | Primary Alcohol | p-Nitrobenzoate ester | Enhanced absorption at longer UV wavelengths |
| 3,5-Dinitrobenzoyl chloride | Primary Alcohol | 3,5-Dinitrobenzoate ester | Very strong absorption in the UV range |
Introduction of Fluorophores for Fluorescence Detection
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV/Vis detection. For this, a fluorophore—a molecule that emits light upon excitation—is attached to the analyte.
Common derivatization reagents for alcohols to introduce a fluorescent tag include:
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This reagent reacts with the primary alcohol to form a highly fluorescent sulfonamide derivative. The reaction is typically performed under basic conditions.
9-Fluorenylmethyl chloroformate (Fmoc-Cl): While commonly used for amines, Fmoc-Cl can also react with alcohols to form fluorescent carbamates.
It is important to note that while dansyl chloride can also react with tertiary amines, this usually involves the cleavage of one of the alkyl groups and is a slower reaction. nih.gov Careful optimization of reaction conditions would be necessary to favor the derivatization of the primary alcohol.
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Fluorescence Properties |
| Dansyl chloride | Primary Alcohol | Dansyl ester | Strong fluorescence |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary Alcohol | Fmoc-carbonate | Intense fluorescence |
Modification for Mass Spectrometry Detectability
While this compound is amenable to mass spectrometry (MS) analysis, derivatization can be employed to improve its ionization efficiency and fragmentation pattern, leading to enhanced sensitivity and structural information.
Derivatization strategies for MS detection often aim to:
Introduce a permanently charged group: This enhances ionization efficiency in electrospray ionization (ESI) MS.
Increase molecular weight: This can move the analyte's signal to a region of the mass spectrum with lower background noise.
Direct fragmentation: The introduced group can control how the molecule fragments in the mass spectrometer, providing more predictable and informative tandem MS (MS/MS) spectra.
For the tertiary amine in this compound, quaternization with an alkyl halide (e.g., methyl iodide) would introduce a permanent positive charge, significantly enhancing its signal in positive-ion ESI-MS. For the alcohol group, derivatization with reagents like picolinoyl chloride could introduce a nitrogen-containing aromatic ring, which can facilitate ionization and provide characteristic fragmentation patterns.
Derivatization for Enhanced Volatility in Gas Chromatography Analysis
Gas chromatography (GC) requires analytes to be volatile and thermally stable. The presence of the polar hydroxyl group in this compound makes it non-volatile and prone to peak tailing on standard GC columns. Therefore, derivatization is essential for its analysis by GC.
The most common derivatization technique for increasing the volatility of compounds containing hydroxyl groups is silylation . This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) or a bulkier silyl (B83357) group.
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts with the alcohol to form a TMS ether.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective reagent for forming TMS derivatives.
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): Forms a more stable tert-butyldimethylsilyl (TBDMS) ether, which is less susceptible to hydrolysis.
The resulting silyl ether is much more volatile and less polar than the parent alcohol, allowing for sharp, symmetrical peaks in GC analysis. The choice of silylating reagent and reaction conditions would depend on the required stability of the derivative and the presence of other functional groups.
| Derivatization Technique | Target Functional Group | Resulting Derivative | Effect on GC Analysis |
| Silylation | Primary Alcohol | Trimethylsilyl (TMS) ether | Increased volatility, improved peak shape |
| Silylation | Primary Alcohol | tert-Butyldimethylsilyl (TBDMS) ether | Increased volatility and stability, improved peak shape |
Functional Group Protection/Deprotection Strategies in Multistep Synthesis
In the context of a multistep organic synthesis where this compound is an intermediate, it may be necessary to selectively protect one of its functional groups while reacting the other. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal.
Protecting the Alcohol Group:
To perform a reaction at the tertiary amine without affecting the primary alcohol, the hydroxyl group can be protected. Common protecting groups for alcohols include:
Silyl ethers (e.g., TBDMS, TIPS): These are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. They are stable to a wide range of non-acidic and non-fluoride-containing reagents and can be removed with fluoride (B91410) sources (e.g., TBAF) or acid.
Benzyl (B1604629) ether (Bn): Formed by Williamson ether synthesis using benzyl bromide and a base. The benzyl group is stable to many acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
Tetrahydropyranyl (THP) ether: Formed by reacting the alcohol with dihydropyran under acidic conditions. It is stable to basic and nucleophilic reagents and is removed by acid hydrolysis.
Protecting the Tertiary Amine:
Protecting a tertiary amine is less common than protecting primary or secondary amines. However, if a reaction needs to be performed specifically at the alcohol under conditions that might affect the tertiary amine (e.g., strong oxidizing agents), protection might be considered. One strategy is the formation of an amine oxide by reaction with an oxidant like m-CPBA. The amine oxide can then be reduced back to the tertiary amine using a reducing agent like triphenylphosphine. Another possibility is the formation of a quaternary ammonium (B1175870) salt , which can alter the reactivity and solubility of the amine.
The selection of a protecting group strategy requires careful planning to ensure orthogonality, meaning that one protecting group can be removed without affecting the other, allowing for selective transformations at different sites of the molecule.
| Functional Group to Protect | Protecting Group | Introduction Reagent(s) | Deprotection Condition(s) |
| Primary Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) or acid |
| Primary Alcohol | Benzyl (Bn) | Benzyl bromide, Base (e.g., NaH) | H₂, Pd/C (Hydrogenolysis) |
| Primary Alcohol | Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Aqueous acid |
| Tertiary Amine | Amine Oxide | m-Chloroperoxybenzoic acid (m-CPBA) | Triphenylphosphine (PPh₃) |
Occurrence and Isolation Methodologies of 4 Di N Butylaminobutanol 1 from Natural Sources
Identification in Plant Extracts (e.g., Ipomoea eriocarpa)
Scientific literature to date does not confirm the presence of 4-di-n-Butylaminobutanol-1 in Ipomoea eriocarpa or any other natural source. However, phytochemical screenings of Ipomoea eriocarpa have confirmed the presence of various classes of chemical constituents, including alkaloids. sphinxsai.comtheaspd.comresearchgate.netimpactfactor.orgresearchgate.nettheaspd.com Given that this compound is an amino alcohol, it would be classified under the broad category of alkaloids if found in a plant matrix.
Ipomoea eriocarpa, commonly known as Tiny Morning Glory, has been the subject of several phytochemical analyses to identify its bioactive components. theaspd.comtheaspd.com These studies have consistently reported the presence of alkaloids, alongside other compound classes such as phenols, flavonoids, terpenoids, saponins, and phytosterols. sphinxsai.comresearchgate.net The specific alkaloids present in Ipomoea eriocarpa have not been fully elucidated in the reviewed literature, and thus the identification of this compound remains unconfirmed.
Table 1: Phytochemical Constituents Identified in Ipomoea eriocarpa Extracts
| Phytochemical Class | Presence in Ipomoea eriocarpa |
|---|---|
| Alkaloids | Present sphinxsai.comresearchgate.netresearchgate.net |
| Phenols | Present sphinxsai.comresearchgate.net |
| Flavonoids | Present sphinxsai.comresearchgate.net |
| Saponins | Present sphinxsai.comresearchgate.net |
| Phytosterols | Present sphinxsai.comresearchgate.net |
| Terpenoids | Present sphinxsai.comresearchgate.net |
| Carbohydrates | Present theaspd.com |
| Glycosides | Present impactfactor.org |
Extraction and Purification Techniques for Natural Products
The isolation of amino alcohols like this compound from a natural source would involve standard techniques used for alkaloid extraction and purification. The general workflow begins with the collection and processing of the plant material, followed by extraction with appropriate solvents and subsequent purification of the target compound.
Extraction: The initial step involves the extraction of chemical constituents from the dried and powdered plant material. The choice of solvent is crucial and is typically based on the polarity of the target compound. For alkaloids, which are generally basic, an acid-base extraction method is often employed. The plant material is first treated with a basic solution, such as ammonia, to liberate the free alkaloids. Subsequently, a nonpolar organic solvent like chloroform (B151607) or a mixture of chloroform and methanol (B129727) is used to extract the alkaloids. google.com Alternative methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction. nih.govcuestionesdefisioterapia.com
Purification: The crude extract obtained is a complex mixture of various compounds. Therefore, purification is a necessary step to isolate the desired compound. Chromatographic techniques are widely used for this purpose. A common approach involves the following steps:
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. This solution is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised to deprotonate the alkaloids, which can then be extracted back into a nonpolar organic solvent. google.com
Chromatography: The partially purified extract is then subjected to various chromatographic techniques for further separation.
Thin-Layer Chromatography (TLC): TLC is often used for the initial separation and identification of compounds in a mixture. cuestionesdefisioterapia.com
Column Chromatography: This technique is used for the preparative separation of compounds. The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a mobile phase (a solvent or mixture of solvents) is used to elute the compounds at different rates based on their polarity and affinity for the stationary phase. cuestionesdefisioterapia.com
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is often used in the final stages of purification. cuestionesdefisioterapia.com
Table 2: General Methodologies for Extraction and Purification of Alkaloids from Plant Material
| Step | Technique | Description |
|---|---|---|
| Extraction | Acid-Base Extraction | Plant material is basified to free the alkaloids, followed by extraction with an organic solvent. google.com |
| Maceration | Soaking the plant material in a solvent for an extended period. cuestionesdefisioterapia.com | |
| Soxhlet Extraction | Continuous extraction of the plant material with a refluxing solvent. cuestionesdefisioterapia.com | |
| Purification | Acid-Base Partitioning | Separation of alkaloids from neutral and acidic compounds based on their solubility in acidic and basic solutions. google.com |
| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. cuestionesdefisioterapia.com |
Biosynthetic Pathways and Precursors in Biological Systems
The biosynthetic pathway for this compound has not been specifically studied. However, based on the general principles of amino acid and amino alcohol biosynthesis in plants, a hypothetical pathway can be proposed. Amino alcohols in plants are typically derived from amino acids. nih.gov
The butanol backbone of this compound suggests a precursor derived from the butanoate metabolic pathway. The amino group and the subsequent N-butylation could arise from a transamination reaction followed by alkylation.
A plausible biosynthetic route could involve the following key steps:
Formation of a 4-aminobutanol precursor: This could be derived from the amino acid ornithine or arginine, which are intermediates in the urea (B33335) cycle. Decarboxylation of ornithine can lead to putrescine, which can be further metabolized to form a 4-aminobutanol derivative.
N-alkylation: The primary amine of the 4-aminobutanol precursor would then undergo two successive N-butylation steps. The butyl groups are likely derived from butyryl-CoA, an intermediate in fatty acid metabolism. These alkylation reactions would be catalyzed by specific N-alkyltransferase enzymes.
It is important to emphasize that this proposed pathway is speculative and requires experimental validation through isotopic labeling studies and the identification of the involved enzymes in a source organism. The biosynthesis of chiral amino alcohols can also be achieved through the reductive amination of corresponding keto alcohols, a process that has been explored in engineered microorganisms. frontiersin.org
Q & A
Q. What are the recommended analytical techniques for characterizing 4-di-n-Butylaminobutanol-1, and how should researchers validate purity?
Answer:
- Techniques : Use gas chromatography (GC) with flame ionization detection (FID) to assess purity (>99.0% as per TCI America specifications) .
- Spectroscopic Validation : Confirm structural integrity via H/C NMR (refer to PubChem InChIKey:
WTFHNNKAJBKQSG-UHFFFAOYSA-N) and compare with spectral databases . - Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight consistency (283.36 g/mol) .
- Validation Protocol : Cross-check results against CAS Common Chemistry data (CAS 94473-23-1) to resolve ambiguities .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis .
- Handling : Use fume hoods and personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize exposure .
- Degradation Monitoring : Regularly test stored samples via GC or HPLC to detect degradation products (e.g., butylamine derivatives) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Answer:
- Molecular Properties : Molecular formula , density ~0.911 g/cm, and boiling point ~159.9°C (predicted) .
- Solubility : Miscible with polar solvents (e.g., methanol, DMSO) but insoluble in hexane .
- Reactivity : Avoid exposure to strong acids/bases due to potential amine-group reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound?
Answer:
Q. What experimental design considerations are critical for studying the compound’s toxicity in cell-based assays?
Answer:
- Dose-Response Curves : Use logarithmic dilution series (1 nM–100 µM) to identify IC values, accounting for solvent cytotoxicity (e.g., DMSO controls) .
- Metabolic Interference : Pre-screen for amine oxidase interactions using liver microsome assays to avoid false-positive toxicity .
- Endpoint Selection : Combine MTT assays with apoptosis markers (e.g., caspase-3) to differentiate cytostatic vs. cytotoxic effects .
Q. How can researchers address discrepancies in stability studies under varying pH conditions?
Answer:
Q. What advanced computational methods can predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with PubChem 3D conformers (InChI:
InChI=1S/C12H27NO/c1-3-5-9-13(10-6-4-2)11-7-8-12-14/h14H,3-12H2,1-2H3) to model binding to amine receptors . - MD Simulations : Run 100-ns trajectories in GROMACS to assess lipid bilayer permeability, leveraging OPLS-AA force fields .
Methodological Resources
- Synthesis Optimization : Refer to Brown & van Gulick (1955) for amine alkylation protocols .
- Toxicology : TCI America’s safety data sheet outlines acute toxicity (LD >2000 mg/kg in rats) and ecotoxicity thresholds .
- Regulatory Compliance : Align with TSCA and IATA guidelines for transport and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
